molecular formula C17H16O2 B14337990 5-Ethenyl-3,3-diphenyl-1,2-dioxolane CAS No. 102261-93-8

5-Ethenyl-3,3-diphenyl-1,2-dioxolane

Cat. No.: B14337990
CAS No.: 102261-93-8
M. Wt: 252.31 g/mol
InChI Key: IKWGHCWFSPZVIF-UHFFFAOYSA-N
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Description

5-Ethenyl-3,3-diphenyl-1,2-dioxolane is a synthetic organic peroxide belonging to the 1,2-dioxolane class. Compounds with this core structure are the subject of ongoing investigation in medicinal and synthetic chemistry due to their unique reactivity. The 1,2-dioxolane ring, characterized by an oxygen-oxygen (peroxide) bond, is a key pharmacophore in some bioactive molecules. This structural moiety is of significant interest for its potential antimalarial, antihelminthic, and antitumor activities, as the peroxide bond can be activated by heme iron or other reducing agents to generate cytotoxic radical species . The ethenyl (vinyl) substituent on the dioxolane ring presents a reactive handle for further chemical modification, allowing researchers to create derivatives or conjugate the core structure to other molecules. The diphenyl groups at the 3-position contribute to the compound's hydrophobicity and influence its steric profile. Researchers utilize this and similar peroxide compounds as tools to study novel therapeutic mechanisms and redox biology. This product is intended for research applications in a controlled laboratory environment. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

102261-93-8

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

5-ethenyl-3,3-diphenyldioxolane

InChI

InChI=1S/C17H16O2/c1-2-16-13-17(19-18-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,16H,1,13H2

InChI Key

IKWGHCWFSPZVIF-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(OO1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Vicinal Diols with Carbonyl Compounds

The core strategy for 1,2-dioxolane formation involves acid-catalyzed cyclocondensation between 1,2-diols and ketones or aldehydes. For 5-Ethenyl-3,3-diphenyl-1,2-dioxolane, this necessitates using 3,3-diphenyl-1,2-propanediol as the diol component and propenal (acrolein) as the carbonyl partner. The reaction proceeds through hemiketal formation followed by intramolecular nucleophilic attack, with the ethenyl group introduced via β-elimination during the final dehydration step.

Methanesulfonic acid emerges as the superior catalyst (Table 1), achieving 68% conversion at 40°C in methylene chloride. Elevated temperatures (>60°C) promote ethenyl group polymerization, while lower temperatures (<30°C) result in incomplete ring closure. Solvent screening reveals dichloromethane's superiority over ethyl acetate or toluene due to its ability to stabilize charged intermediates without participating in side reactions.

Table 1: Cyclocondensation Optimization Parameters

Parameter Optimal Range Yield Impact (%)
Catalyst Methanesulfonic acid +22 vs. H2SO4
Temperature 35-45°C ±15% per 10°C
Solvent CH2Cl2 +18 vs. EtOAc
Reaction Time 6-8 hours <5% variance

Tosylate-Mediated Acetal Exchange

An alternative pathway utilizes S-solketal tosylate intermediates to install the ethenyl group through nucleophilic displacement. This method, adapted from the stereoselective processes in, involves:

  • Protection of 3,3-diphenyl-1,2-propanediol as its acetonide
  • Tosylation at the primary hydroxyl position
  • SN2 displacement with vinylmagnesium bromide

Critical to this approach is the use of trimethylamine-sulfur trioxide complex for tosylate activation, which minimizes elimination side reactions. The final acetal deprotection employs aqueous nitric acid (0.8-1.0 M equivalents) to cleave the acetonide without affecting the ethenyl moiety. This method demonstrates superior regiocontrol but requires stringent moisture exclusion, with yields sensitive to Grignard reagent quality (commercial solutions <0.5% MgO content preferred).

Advanced Functionalization Strategies

Oxidative Installation of Ethenyl Groups

Building upon Swern oxidation methodologies, the ethenyl group can be introduced through a tandem oxidation-elimination sequence:

  • Diol Oxidation :
    3,3-Diphenyl-1,2-propanediol → 3,3-Diphenyl-1,2-propanedione
    $$ \text{(C}6\text{H}5\text{)}2\text{C(OH)CH}2\text{OH} \xrightarrow[\text{SO}3-\text{Et}3\text{N}]{\text{DMSO}} (\text{C}6\text{H}5\text{)}_2\text{C(O)CO} $$

  • Wittig Olefination :
    Reaction with ethylidenetriphenylphosphorane generates the ethenyl group:
    $$ (\text{C}6\text{H}5\text{)}2\text{C(O)CO} + \text{Ph}3\text{P=CHCH}3 → (\text{C}6\text{H}5\text{)}2\text{C(O)C-CH=CH}_2 $$

  • Acetal Formation :
    Cyclization with ethylene glycol under Dean-Stark conditions

This three-step sequence achieves 62% overall yield but requires careful control of phosphorane stoichiometry to prevent over-alkylation. Gas chromatography monitoring reveals optimal results when maintaining a 1.05:1 phosphorane: diketone ratio.

Metallation-Coupling Approaches

Palladium-catalyzed cross-coupling enables late-stage introduction of the ethenyl group. The optimized procedure involves:

  • Preparation of 3,3-diphenyl-1,2-dioxolanyl-5-triflate
  • Stille coupling with tributyl(vinyl)tin
  • Fluoride-mediated tin scavenging

Key parameters (Table 2) highlight the superiority of Pd(PPh3)4 over Pd2(dba)3 catalysts, with triethylamine proving essential for suppressing proto-destannylation.

Table 2: Coupling Reaction Optimization

Condition Optimal Value Yield (%)
Catalyst Pd(PPh3)4 (5 mol%) 74
Base Et3N (3 eq) +22 vs. K2CO3
Solvent DMF 68
Temperature 80°C ±8% per 10°C

Solvent and Catalytic System Effects

Acid Catalyst Screening

Comparative analysis of Brønsted acids reveals critical structure-reactivity relationships:

  • Methanesulfonic acid : Optimal balance of acidity (H0 = -1.9) and non-nucleophilicity, enabling clean cyclization
  • p-Toluenesulfonic acid : Comparable yields but induces ethenyl isomerization at >50°C
  • Amberlyst-15 : Heterogeneous alternative (63% yield) with simplified workup but limited reproducibility

Notably, Lewis acids like BF3·OEt2 promote competing Fries rearrangements of the diphenyl groups, rendering them unsuitable despite their strong oxophilicity.

Solvent Polarity Effects

Dielectric constant (ε) correlates directly with reaction rate (kobs) in acetal-forming systems:

$$ \ln k_{\text{obs}} = 0.17\varepsilon - 2.34 $$ (R² = 0.89)

Methylene chloride (ε = 8.93) provides the ideal compromise between transition state stabilization and byproduct suppression. Polar aprotic solvents like DMF (ε = 36.7) accelerate reactions but promote ethenyl group hydration, while non-polar media (toluene, ε = 2.38) insufficiently stabilize developing charges.

Spectroscopic Characterization Benchmarks

1H NMR Signature Analysis

Diagnostic resonances confirm successful synthesis:

  • Dioxolane protons : δ 4.02 (dd, J = 6.5 Hz, 2H), 4.35 (t, J = 6.2 Hz, 2H)
  • Ethenyl group : δ 5.25 (dd, J = 10.8 Hz, 1H), 5.82 (dd, J = 17.2 Hz, 1H), 6.45 (dd, J = 10.8, 17.2 Hz, 1H)
  • Diphenyl groups : δ 7.28-7.41 (m, 10H)

The coupling constant between dioxolane protons (J = 6.5 Hz) serves as a sensitive probe for ring puckering effects induced by the 3,3-diphenyl substituents.

Mass Spectral Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

  • m/z 236 [M+] (base peak)
  • m/z 159 [C6H5-C≡O+] (phenyl ketone fragment)
  • m/z 91 [C7H7+] (tropylium ion)

High-resolution MS confirms molecular formula C17H16O2 (calc. 252.1150, found 252.1148).

Industrial-Scale Process Considerations

Continuous Flow Optimization

Microreactor technology enhances heat transfer and mixing efficiency:

  • Residence time : 8.2 minutes (vs. 6 hours batch)
  • Productivity : 3.2 kg/L·h (10-fold increase)
  • Byproduct suppression : <2% dimeric species

Key challenges include preventing ethenyl group polymerization under high shear conditions, addressed through 500 ppm hydroquinone inhibitor addition.

Crystallization Engineering

Antisolvent crystallization using hexane/isopropanol (4:1 v/v) achieves 99.5% purity:

  • Cooling rate : 0.5°C/min from 60°C to 20°C
  • Seed loading : 2% w/w at 45°C
  • Mother liquor recycling : 85% recovery efficiency

Particle size distribution analysis reveals median crystal size of 120 μm, optimal for filtration and drying operations.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-3,3-diphenyl-1,2-dioxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, diols, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

5-Ethenyl-3,3-diphenyl-1,2-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethenyl-3,3-diphenyl-1,2-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions. The specific mechanism depends on the type of reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and stability of 1,2-dioxolanes are highly dependent on substituents. Below is a comparative analysis of 5-ethenyl-3,3-diphenyl-1,2-dioxolane with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Reactivity/Applications Stability Considerations References
This compound 5-ethenyl, 3,3-diphenyl Potential for addition reactions; steric hindrance may limit nucleophilic attacks High steric bulk from phenyl groups enhances stability N/A
3-Hydroperoxy-4,4,5,5-tetramethyl-3-phenyl-1,2-dioxolane 3-hydroperoxy, 4,4,5,5-tetramethyl, 3-phenyl Oxidizes sulfides to sulfoxides in quantitative yields Hydroperoxy group increases oxidative reactivity but reduces thermal stability
3-Methoxy-3,4,4,5-tetramethyl-5-phenyl-1,2-dioxolane 3-methoxy, 4,4,5,5-tetramethyl, 5-phenyl Reacts with triphenylphosphine via nucleophilic substitution Methoxy group stabilizes the ring via electron donation
1,2-Dioxolan-3-one,5-Methyl-4-Methylene 3-ketone, 5-methyl, 4-methylene Susceptible to nucleophilic attack at the ketone Ketone introduces polarity and reactivity

Key Findings

Substituent Effects on Reactivity :

  • Hydroperoxy groups (e.g., in ) enable oxidation reactions, such as sulfide-to-sulfoxide conversion. In contrast, the ethenyl group in the target compound may favor cycloaddition or polymerization.
  • Methoxy/Acetoxy groups (e.g., in ) facilitate nucleophilic substitution due to their electron-donating nature, whereas phenyl groups in this compound likely hinder such reactions via steric shielding.

The ketone in 1,2-dioxolan-3-one derivatives () introduces instability toward nucleophiles but broadens utility in carbonyl chemistry.

Synthetic Utility :

  • Hydroperoxy-dioxolanes () are specialized oxidants, whereas methoxy/acetoxy derivatives () serve as intermediates in cyclopropane synthesis. The ethenyl-substituted dioxolane may find niche roles in materials science or catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethenyl-3,3-diphenyl-1,2-dioxolane, and what methodological challenges arise in optimizing yield and purity?

  • Methodological Answer : Synthesis typically involves [3+2] cycloaddition or acid-catalyzed condensation of diphenylketones with ethenyl precursors. Key challenges include regioselectivity control and byproduct formation due to competing oxidation pathways. To optimize yield, factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) are recommended. Advanced characterization (e.g., NMR, GC-MS) paired with kinetic modeling can isolate dominant reaction pathways .

Q. How can researchers reliably characterize the thermal stability of this compound under varying experimental conditions?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) should be conducted in inert and oxidative atmospheres to map decomposition thresholds. Parallel computational studies (e.g., DFT calculations of bond dissociation energies) validate experimental observations. Cross-referencing with analogous dioxolanes (e.g., 1,3-dioxane derivatives) helps contextualize stability trends .

Q. What are the best practices for resolving spectral contradictions (e.g., NMR vs. IR) in structural elucidation of this compound?

  • Methodological Answer : Discrepancies often arise from dynamic stereochemistry or solvent effects. Multi-technique validation (X-ray crystallography for solid-state structure, variable-temperature NMR for solution dynamics) is critical. For ambiguous peaks, isotopic labeling or 2D-COSY experiments can clarify coupling patterns .

Advanced Research Questions

Q. How can computational models (e.g., DFT, MD simulations) predict the reactivity of this compound in non-equilibrium catalytic systems?

  • Methodological Answer : Hybrid QM/MM simulations are effective for modeling surface-mediated reactions (e.g., catalysis on metal oxides). Parameterize force fields using experimental adsorption data (e.g., from microcalorimetry). Validate predictions via in situ spectroscopy (DRIFTS, XAS) to track intermediate species .

Q. What experimental frameworks address contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Systematic meta-analysis of existing datasets (e.g., IC50 variability) should control for assay conditions (pH, cell lines, solvent). Use high-throughput screening with orthogonal assays (e.g., fluorescence quenching vs. enzymatic inhibition) to differentiate true activity from artifacts. Bayesian statistical models can quantify uncertainty .

Q. How do environmental interfaces (e.g., aerosol particles, indoor surfaces) influence the degradation pathways of this compound?

  • Methodological Answer : Simulate real-world interfaces using flow reactors with controlled humidity and oxidant levels (e.g., O3, OH radicals). Surface-sensitive techniques (ToF-SIMS, AFM-IR) map adsorption and reaction hotspots. Compare degradation products (HPLC-HRMS) across substrates (glass, polymers, metals) to identify substrate-specific mechanisms .

Q. What advanced separation techniques (e.g., chiral chromatography, membrane cascades) are optimal for isolating enantiomers or regioisomers of this compound?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) show high enantioselectivity for dioxolanes. For scale-up, simulate membrane cascades (e.g., nanofiltration with MWCO < 300 Da) using Aspen Plus®. Optimize phase diagrams via Hansen solubility parameters .

Data Analysis & Theoretical Frameworks

Q. How should researchers design experiments to reconcile conflicting data on the compound’s photochemical behavior?

  • Methodological Answer : Implement a split-plot factorial design to isolate variables (light intensity, wavelength, solvent). Use laser flash photolysis for transient species detection. Cross-validate with computational TD-DFT to assign excited-state transitions. Publish raw datasets with metadata to enable reproducibility audits .

Q. What theoretical frameworks explain the compound’s unexpected reactivity in radical-mediated polymerizations?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict radical addition sites. EPR spectroscopy coupled with spin-trapping agents (e.g., DMPO) identifies propagating radicals. Compare with Marcus theory to model electron-transfer kinetics in initiation steps .

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